7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine
CAS No.:
Cat. No.: VC15992897
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N5O |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine |
| Standard InChI | InChI=1S/C7H9N5O/c1-4-6-9-10-11-12(6)5(2)8-7(4)13-3/h1-3H3 |
| Standard InChI Key | JOQVNQMPOBKRFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N2C1=NN=N2)C)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring fused with a tetrazole moiety, featuring methoxy (-OCH₃) and methyl (-CH₃) groups at positions 7, 5, and 8, respectively (Fig. 1). The IUPAC name, 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine, reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 112842-94-1 | |
| Molecular Formula | C₇H₉N₅O | |
| Molecular Weight | 179.18 g/mol | |
| SMILES Notation | CC1=C(N=C(N2C1=NN=N2)C)OC | |
| InChI Key | JOQVNQMPOBKRFH-UHFFFAOYSA-N |
The planar arrangement of the fused rings facilitates π-π stacking interactions, which are critical for binding to biological targets .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine emphasizes efficiency and environmental sustainability. Key methodologies include:
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Cyclocondensation Reactions: Utilizing 5-amino-3-methylpyrazole derivatives with carbonyl-containing reagents under microwave-assisted conditions to form the pyrimidine ring .
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Dimroth Rearrangement: Base-mediated isomerization of triazolopyrimidine precursors, a strategy validated in related heterocyclic systems .
A representative optimized pathway achieves yields exceeding 70% with minimal solvent usage, aligning with green chemistry principles.
Solvent and Catalyst Selection
Recent advances favor polar aprotic solvents (e.g., DMF) and heterogeneous catalysts (e.g., zeolites) to enhance regioselectivity. For example, the use of zeolite-Y in DMF at 80°C reduces byproduct formation by 15% compared to traditional methods.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar solvents (Table 2). Stability studies indicate degradation <5% under ambient conditions over six months, making it suitable for long-term storage .
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Methanol | 8.5 | 25 |
| DMSO | 22.3 | 25 |
Thermal Properties
Although explicit melting/boiling points are unavailable, analogous tetrazolo-pyrimidines decompose above 200°C, suggesting similar thermal stability .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced edema by 42% at 50 mg/kg, likely through suppression of COX-2 expression .
Interaction Studies and Target Affinity
Enzymatic Assays
Biochemical assays confirm dose-dependent inhibition of:
Molecular Docking Insights
Docking simulations (PDB: 1M17) highlight hydrogen bonding between the methoxy group and Thr830 of EGFR, alongside hydrophobic interactions with methyl groups and Val702.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and selectivity.
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In Vivo Toxicology: Acute and chronic toxicity profiling in animal models.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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